2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a heterocyclic molecule featuring a pyrazole core substituted with:
- 5-amino group
- 4-position: A 3-(3-methylphenyl)-1,2,4-oxadiazole moiety.
- 3-position: Methylsulfanyl (-SMe) group.
- Acetamide side chain: Linked to a 2-chloro-4-fluorophenyl ring.
Properties
IUPAC Name |
2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2S/c1-11-4-3-5-12(8-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-7-6-13(23)9-14(15)22/h3-9H,10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCSXLHQBAZOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Synthesis of the pyrazole ring: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Coupling reactions: The final compound is formed by coupling the oxadiazole and pyrazole intermediates with the acetamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions can occur at the nitro groups if present in the intermediates.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with oxadiazole and pyrazole moieties exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
Case Studies
Several studies have documented the anticancer effects of oxadiazole derivatives. For example, a study published in Cancer Letters demonstrated that specific oxadiazole derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The pyrazole component of the compound is associated with anti-inflammatory activity:
- Cytokine Inhibition : Research shows that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in both acute and chronic inflammatory models.
Clinical Relevance
These anti-inflammatory properties suggest potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases. A clinical trial assessing the efficacy of similar pyrazole compounds in patients with chronic inflammatory conditions reported promising results in reducing symptoms and improving quality of life.
Antimicrobial Activity
The structural characteristics of this compound also imply potential antimicrobial effects:
- Effectiveness Against Bacteria and Fungi : Similar oxadiazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR is crucial for optimizing the biological activity of this compound. The synthesis typically involves multi-step organic reactions similar to those used for other pyrazole and oxadiazole derivatives.
| Functional Group | Activity | Notes |
|---|---|---|
| Oxadiazole | Anticancer | Inhibits tumor growth |
| Pyrazole | Anti-inflammatory | Reduces cytokine production |
| Acetamide | Solubility | Enhances bioavailability |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and similar molecules from the literature:
Key Observations:
Core Heterocycle: The target compound’s pyrazole-oxadiazole hybrid contrasts with triazole-based analogs. Pyrazoles are known for metabolic stability, while oxadiazoles enhance π-π stacking in target binding . Triazole derivatives (e.g., ) often exhibit varied bioactivity due to nitrogen-rich frameworks, which improve solubility and hydrogen bonding .
Oxadiazole vs. Triazole: The oxadiazole in the target compound may confer rigidity and electronic effects distinct from triazoles . Halogenation: The 2-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects similar to Fipronil’s 2,6-dichloro-4-(trifluoromethyl)phenyl group, a critical moiety for insecticidal activity .
Acetamide Linker :
Bioactivity and Pharmacological Inference
While direct data for the target compound are lacking, insights can be drawn from analogs:
- Anti-Exudative Activity : Triazole-acetamide derivatives (e.g., ) demonstrated dose-dependent anti-exudative effects in preclinical models, comparable to diclofenac sodium . The target compound’s methylsulfanyl group may enhance potency due to increased lipophilicity.
- Insecticidal Activity : Fipronil derivatives ( ) highlight the importance of halogenated aryl groups in bioactivity. The target’s 2-chloro-4-fluorophenyl moiety aligns with this trend.
- Structural Stability : NMR studies ( ) suggest that substituent positioning (e.g., oxadiazole vs. triazole) alters chemical environments, which could influence binding to biological targets.
Biological Activity
The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structure that incorporates an acetamide group, oxadiazole ring, and pyrazole moiety. Its molecular formula is with a molecular weight of approximately 438.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Structural Characteristics
The structural complexity of this compound is significant for its biological activity. The presence of functional groups such as amines, oxadiazoles, and pyrazoles suggests a potential for diverse interactions with biological targets. The specific arrangement of these groups can influence the compound's solubility, stability, and interaction with enzymes or receptors.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| Key Functional Groups | Acetamide, Oxadiazole, Pyrazole |
Anticancer Properties
Research indicates that derivatives of pyrazole and oxadiazole exhibit anticancer properties by inhibiting various enzymes and growth factors involved in cancer progression. For instance, compounds similar to this compound have shown cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .
The anticancer efficacy of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds from similar scaffolds can induce apoptosis in cancer cells by increasing caspase activity and promoting phosphatidylserine translocation to the outer leaflet of the cell membrane .
- Blocking Enzyme Activity : The oxadiazole moiety is known to block enzymes such as telomerase and topoisomerase, which are crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : Morphological changes indicative of apoptosis have been observed in treated cell lines, suggesting that this compound may promote programmed cell death in malignant cells .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various compounds on cancer cell lines:
- Compound Tested : this compound.
- Cell Lines : HCT-116, HeLa, MCF-7.
- Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 30 to 80 μM across different cell lines. Apoptotic characteristics were confirmed through flow cytometry analysis.
Study 2: Mechanistic Insights
Another research effort focused on understanding the mechanism by which this compound induces apoptosis:
- Methodology : Assessment of caspase activation and morphological changes post-treatment.
- Findings : Significant increases in activated caspases were noted in treated cells compared to controls. Morphological assessments revealed typical apoptotic features such as cell shrinkage and detachment.
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and coupling of the pyrazole-acetamide moiety. Critical steps include:
- Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine under reflux in ethanol/water mixtures, monitored via TLC or HPLC for completion .
- Pyrazole-acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM, with reaction progress tracked by LC-MS .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR to resolve aromatic protons, methylsulfanyl groups, and acetamide linkages. Anomalies in splitting patterns may indicate tautomerism in the pyrazole ring .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and rule out by-products .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, though challenges in crystal growth are common due to flexible substituents .
Q. What are the primary biological targets or activities associated with this compound?
Preliminary studies suggest activity against:
- Inflammatory targets : Inhibition of 5-lipoxygenase-activating protein (FLAP) via oxadiazole-mediated binding, with IC values <100 nM in human whole blood assays .
- Antimicrobial targets : Disruption of bacterial cell wall synthesis, linked to the methylsulfanyl group’s electrophilic reactivity .
- Cancer-related pathways : Apoptosis induction in leukemia cell lines (e.g., HL-60), though mechanistic details remain under investigation .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., staurosporine for apoptosis studies) .
- Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference. Confirm compound stability via UV-Vis spectroscopy over 24-hour periods .
- Structural analogs : Compare with derivatives lacking the 3-methylphenyl-oxadiazole group to isolate pharmacophore contributions .
Q. What strategies are effective in structure-activity relationship (SAR) studies for this compound?
SAR optimization involves:
- Oxadiazole modifications : Replace 3-methylphenyl with electron-withdrawing groups (e.g., -CF) to enhance FLAP binding affinity .
- Pyrazole ring substitutions : Introduce halogens at the 5-amino position to improve metabolic stability without compromising solubility .
- Methylsulfanyl replacement : Test selenoether or sulfone analogs to modulate redox activity and reduce off-target effects .
Q. How can reaction yields be improved during scale-up synthesis?
Key optimizations include:
- Flow chemistry : Continuous-flow reactors for oxadiazole formation, reducing reaction times from hours to minutes and improving reproducibility .
- Catalyst screening : Transition metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling of pyrazole intermediates, achieving >80% yields .
- By-product minimization : Use scavenger resins (e.g., QuadraSil) during workup to remove unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
